molecular formula C8H8O4 B1640380 Methyl 3-oxo-3-(3-furanyl)propanoate

Methyl 3-oxo-3-(3-furanyl)propanoate

Cat. No.: B1640380
M. Wt: 168.15 g/mol
InChI Key: GBODEJMBAWYFSD-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(3-furanyl)propanoate is a β-ketoester featuring a furan substituent at the 3-position. These compounds are pivotal intermediates in organic synthesis, particularly in multicomponent reactions, catalysis, and pharmaceutical development . The furan moiety in the target compound may confer unique electronic and steric properties, influencing reactivity and biological activity compared to analogs with other aromatic or heteroaromatic groups.

Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 3-(furan-3-yl)-3-oxopropanoate

InChI

InChI=1S/C8H8O4/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5H,4H2,1H3

InChI Key

GBODEJMBAWYFSD-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=COC=C1

Canonical SMILES

COC(=O)CC(=O)C1=COC=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural analogs and their substituents:

Compound Name Substituent (R) Key Structural Features Reference(s)
Methyl 3-oxo-3-(p-tolyl)propanoate p-Tolyl (C₆H₄CH₃) Electron-donating methyl group enhances aromatic stability
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Thiophen-3-yl (C₄H₃S) Thiophene’s sulfur atom increases lipophilicity
Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate 1H-Pyrrol-2-yl (C₄H₃N) Pyrrole’s NH group enables hydrogen bonding
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate 2,3,4-Trimethoxyphenyl (C₆H₂(OCH₃)₃) Methoxy groups enhance electron density and solubility
Ethyl 3-oxo-3-(trans-2-phenylcyclopropyl)propanoate trans-2-Phenylcyclopropyl Rigid cyclopropane ring introduces steric strain
Methyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate 3-(Trifluoromethyl)phenyl (C₆H₄CF₃) CF₃ group increases electronegativity and metabolic stability

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in ) polarize the β-ketoester moiety, enhancing electrophilicity at the carbonyl carbon. Electron-donating groups (e.g., OCH₃ in ) stabilize enol tautomers.
  • Steric Effects : Bulky substituents like cyclopropane () hinder nucleophilic attack, while planar aromatic groups (e.g., p-tolyl in ) favor conjugation.
  • Biological Relevance : Thiophene () and pyrrole () analogs may exhibit improved membrane permeability due to heteroatom interactions.

Insights :

  • Nickel catalysis () enables efficient coupling of alkenes and aryl groups.
  • Amine-mediated routes () are versatile but may require purification via chromatography.

Spectroscopic and Physical Properties

NMR Data Comparison :

  • Methyl 3-oxo-3-(p-tolyl)propanoate (): ¹H NMR (CDCl₃): δ 7.88 (d, 2H), 2.43 (s, 3H), 3.69 (s, 3H). ¹³C NMR: δ 195.0 (keto C=O), 170.7 (ester C=O).
  • Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (): Thiophene protons resonate at δ 7.2–7.5 (unreported exact values).

Thermal Properties :

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